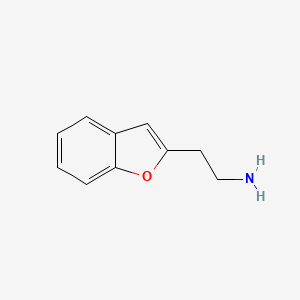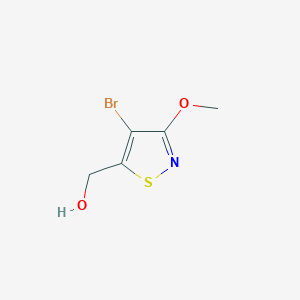![molecular formula C16H16ClN3O2S B2370618 4-[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride CAS No. 1172446-62-6](/img/structure/B2370618.png)
4-[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups, including a benzodioxol group, a pyrrole ring, and a thiazole ring. These groups are common in many biologically active compounds, including pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrole and thiazole rings, and the introduction of the benzodioxol group. Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a benzodioxol group (a type of ether), a pyrrole ring (a five-membered ring with nitrogen), and a thiazole ring (a five-membered ring with nitrogen and sulfur). These groups could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of nitrogen and sulfur in the pyrrole and thiazole rings could potentially make this compound a base .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “4-[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride”:
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit the growth of various cancer cell lines. Studies have demonstrated its efficacy in inducing apoptosis and causing cell cycle arrest in cancer cells, making it a promising candidate for the development of new anticancer therapies .
Antioxidant Activity
The compound has been evaluated for its antioxidant properties. It has shown significant activity in scavenging free radicals and protecting cells from oxidative stress. This makes it a valuable molecule for research in preventing and treating diseases associated with oxidative damage .
Neuroprotective Effects
Research has indicated that this compound may have neuroprotective effects. It has been studied for its potential to protect neurons from damage caused by neurotoxins and oxidative stress, suggesting its use in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Antimicrobial Properties
The compound has been investigated for its antimicrobial properties. It has shown activity against a range of bacterial and fungal pathogens, making it a potential candidate for the development of new antimicrobial agents .
Anti-inflammatory Applications
Studies have explored the anti-inflammatory effects of this compound. It has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models, indicating its potential use in treating inflammatory diseases.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes. This property makes it useful in studying enzyme functions and developing enzyme inhibitors for therapeutic purposes.
These diverse applications highlight the compound’s potential in various fields of scientific research, making it a valuable subject for further investigation.
Anticancer Research Antioxidant Activity Neuroprotective Effects Antimicrobial Properties Anti-inflammatory Applications : Cardiovascular Research : Antiviral Activity : Enzyme Inhibition
Orientations Futures
Propriétés
IUPAC Name |
4-[1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S.ClH/c1-9-5-12(13-7-22-16(17)18-13)10(2)19(9)11-3-4-14-15(6-11)21-8-20-14;/h3-7H,8H2,1-2H3,(H2,17,18);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWBLCOXDKYJOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC3=C(C=C2)OCO3)C)C4=CSC(=N4)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2370535.png)
![(3-Cyclopropyl-4-thien-2-YL-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid](/img/structure/B2370537.png)
![Methyl 2-(butylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2370538.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)thiophene-3-carboxamide](/img/structure/B2370540.png)

![1-[2-(4-Methoxyphenyl)ethyl]piperazine](/img/structure/B2370542.png)
![N-(3-Methylphenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2370548.png)
![7-Dromo-2-chloro-4-methoxybenzo[d]thiazole](/img/structure/B2370552.png)


![N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]cyclopropanecarboxamide](/img/structure/B2370555.png)

![N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}-2-methylbenzenecarboxamide](/img/structure/B2370557.png)
![N-(3-acetamidophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2370558.png)